molecular formula C17H19N3O3S B1219405 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone

2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone

Cat. No. B1219405
M. Wt: 345.4 g/mol
InChI Key: LJAVIEUWQYYONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone is a member of pyrimidines.

Scientific Research Applications

Imaging in Parkinson's Disease

2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone, under the name HG-10-102-01, has been studied for its potential as a PET (Positron Emission Tomography) imaging agent in Parkinson's disease. The compound was synthesized and tested for its efficacy in imaging the LRRK2 enzyme, a key player in the pathogenesis of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Synthesis for Analgesic Analogues

The compound has been utilized in the synthesis of analogues of Pravadoline B, an analgesic compound. This involved the formation of thiophene analogues, demonstrating its role in medicinal chemistry for developing potential therapeutic agents (Binder, Schnait, Rovenszky, Enzenhofer, & Stroissnig, 1991).

Antioxidant and Anticancer Activities

Research has been conducted on derivatives of 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone for their antioxidant and anticancer activities. Certain derivatives exhibited significant antioxidant properties, surpassing even well-known antioxidants like ascorbic acid. They also showed cytotoxicity against specific cancer cell lines, indicating their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Metabolism Study

A metabolism study of a morpholinium compound structurally related to 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone revealed insights into the transformation of the compound in the body, including the determination of its main metabolite (Varynskyi & Kaplaushenko, 2020).

Synthesis of Antimicrobial Compounds

This chemical has been used in the synthesis of novel Schiff bases, which showed promising antimicrobial activity. This indicates its utility in the development of new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Antibacterial Activity of Pyrimidines and Thiazolidinones

Its derivatives have been used in the synthesis of pyrimidines and thiazolidinones, which were then screened for their antibacterial activity, contributing to the field of antibacterial drug discovery (Merugu, Ramesh, & Sreenivasulu, 2010).

Force Degradation Study

A force degradation study was conducted on a morpholinium compound related to 2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone, providing essential information for its stability and potential degradation products (Varynskyi & Kaplaushenko, 2019).

properties

Product Name

2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C17H19N3O3S/c1-22-14-4-2-13(3-5-14)15-6-7-18-17(19-15)24-12-16(21)20-8-10-23-11-9-20/h2-7H,8-12H2,1H3

InChI Key

LJAVIEUWQYYONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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